molecular formula C20H26N4O3 B14151109 6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 898796-24-2

6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B14151109
CAS No.: 898796-24-2
M. Wt: 370.4 g/mol
InChI Key: QIWBOQYUSXHNJH-UHFFFAOYSA-N
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Description

6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy group, and a methoxybenzyl group

Preparation Methods

The synthesis of 6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrimidine structure, followed by the introduction of the cyclohexyl, hydroxy, and methoxybenzyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups may play a role in its binding to enzymes or receptors, influencing their activity. The cyclohexyl group may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one stands out due to its unique combination of functional groups Similar compounds may include other pyrimidine derivatives with different substituents, such as 6-phenyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one or 6-cyclohexyl-2-hydroxy-1-(4-methylbenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Properties

CAS No.

898796-24-2

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-cyclohexyl-1-[(4-methoxyphenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H26N4O3/c1-27-16-9-7-14(8-10-16)11-24-18-17(19(25)22-20(24)26)12-23(13-21-18)15-5-3-2-4-6-15/h7-10,15,21H,2-6,11-13H2,1H3,(H,22,25,26)

InChI Key

QIWBOQYUSXHNJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(CN(CN3)C4CCCCC4)C(=O)NC2=O

Origin of Product

United States

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